![molecular formula C12H9F3N2O2 B1391672 (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol CAS No. 1216548-30-9](/img/structure/B1391672.png)
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol
Overview
Description
“(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol” is a chemical compound that is part of the pyrimidine family . Pyrimidines are key components of DNA and RNA and have been used as starting materials for the synthesis of novel scaffolds with relevant biological and pharmacological properties .
Synthesis Analysis
The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones, which include “this compound”, involves two strategies . The first is a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate. The second is a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The cyclocondensation strategy was found to be not feasible, thus the direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .Molecular Structure Analysis
The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Scientific Research Applications
Synthesis and Structural Investigations
- The crystal structure of certain pyrimidine derivatives, including those related to (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol, has been studied using single-crystal X-ray diffraction. These compounds crystallize in specific systems, with various angles and interactions between phenyl and pyrimidine rings being of particular interest (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Dissociation Constants and Thermodynamic Parameters
- Research into the dissociation constants and thermodynamic parameters of pyrimidine derivatives, including those similar to this compound, has been conducted. These studies provide insight into the substituent effects and thermodynamic properties of these compounds (Bhesaniya & Baluja, 2014).
Crystal Structure of Related Compounds
- The crystal structure of nuarimol, a compound with a similar pyrimidine structure, has been analyzed, revealing significant dihedral angles and interactions within its crystal structure. Such studies are critical in understanding the molecular interactions and stability of these compounds (Kang, Kim, Park, & Kim, 2015).
HPLC Method Development for Anticonvulsant Agents
- The development of a High-Performance Liquid Chromatography (HPLC) method for related substances in a new anticonvulsant agent, which includes pyrimidine derivatives, highlights the importance of analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds (Severina et al., 2021).
Structural Parameters and Nonlinear Optical Exploration
- Research on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, demonstrates their significance in nonlinear optics (NLO) and medicinal applications. This includes studies on their structural parameters, electronic properties, and NLO characteristics (Hussain et al., 2020).
Synthesis of Related Pyrimidine Derivatives
- The synthesis of various pyrimidine derivatives, such as (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, is a significant area of research, demonstrating the versatility and potential applications of these compounds in different fields (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).
Mechanism of Action
Target of Action
It is known that molecules with a -cf3 group, similar to this compound, have shown improved drug potency towards enzymes like reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group in the compound could potentially enhance the potency of the drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Result of Action
It is suggested that the compound could potentially enhance the potency of drugs targeting certain enzymes .
Action Environment
It is recommended that the compound be stored in a dry room temperature environment .
properties
IUPAC Name |
[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHBYXSSIUIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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